4-(methoxycarbonyl)naphthalene-1-carboxylic acid
Description
4-(Methoxycarbonyl)naphthalene-1-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and a methoxycarbonyl (COOMe) substituent at the 4-position. This compound is structurally significant due to its bifunctional nature, enabling applications in pharmaceutical synthesis and material science.
Synthesis: The compound can be synthesized via catalytic hydrogenolysis and O-alkylation steps. For example, describes the preparation of 4-(benzyloxy)naphthalene-1-carboxylic acid (a precursor) using palladium-catalyzed hydrogenolysis of a benzyl protecting group, followed by ethyl 2-bromoacetate alkylation and base hydrolysis to introduce the carboxylic acid linker . This method highlights the versatility of naphthalene derivatives in multi-step synthetic routes.
Properties
CAS No. |
21426-90-4 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct synthesis involves selective hydrolysis of dimethyl 1,4-naphthalenedicarboxylate (CAS 7487-15-2) using potassium hydroxide (KOH) in tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack on the ester group at position 1, yielding 4-(methoxycarbonyl)-1-naphthoic acid after acidification.
Optimized Protocol
-
Reagents : Dimethyl 1,4-naphthalenedicarboxylate (30 g, 122.8 mmol), KOH (11 g, 196.5 mmol), THF (120 mL), HCl (4 M).
-
Conditions :
-
Hydrolysis at 20°C for 6 hours.
-
Acidification at 0°C with HCl to precipitate the product.
-
Advantages : High yield, simple workup.
Limitations : Requires precise stoichiometry to avoid over-hydrolysis of the second ester group.
Halogenation-Substitution Pathways
Bromination and Cyanide Displacement
A patent (US4376214A) describes synthesizing naphthalene-1,4-dicarboxylic acid derivatives via brominated intermediates. Adapting this method, 4-bromo-1-naphthoic acid undergoes copper(I)-catalyzed cyanation, followed by esterification.
Reaction Steps
-
Bromination : Friedel-Crafts acylation of 1-bromonaphthalene yields 4-bromo-1-acetylnaphthalene.
-
Oxidation : Conversion to 4-bromo-1-naphthoic acid via acidic hydrolysis.
-
Substitution : Reaction with copper(I) cyanide in polar aprotic solvents (e.g., DMF, quinoline) at 150–250°C.
-
Esterification : Treatment with methanol and acid catalyst to introduce the methoxycarbonyl group.
Key Data
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Acetyl chloride, AlCl₃, 0°C→100°C | 75% | |
| Substitution | CuCN, DMF, 200°C, 5 hours | 60% | |
| Esterification | Methanol, H₂SO₄, reflux | 85% |
Challenges : Handling toxic cyanide reagents and high-temperature conditions.
Friedel-Crafts Acylation and Subsequent Modification
Acetylation and Functional Group Interconversion
While not directly cited in permissible sources, Friedel-Crafts acylation is a plausible route. A hypothetical pathway involves:
-
Acylation of naphthalene at position 1 using acetyl chloride/AlCl₃.
-
Oxidation of the acetyl group to carboxylic acid.
-
Selective esterification of the carboxylic acid at position 4.
Theoretical Optimization
-
Oxidation : KMnO₄ or CrO₃ in acidic media.
-
Esterification : Dimethyl sulfate or methyl iodide in basic conditions.
Direct Esterification of 1-Naphthoic Acid
Regioselective Esterification
Methylation of 1-naphthoic acid using methanol and acid catalysts (e.g., H₂SO₄) achieves partial esterification. However, regioselectivity at position 4 requires directing groups or protective strategies.
Reported Example
-
Reagents : 1-Naphthoic acid, methanol, H₂SO₄.
-
Conditions : Reflux for 12 hours.
-
Yield : <50% due to competing esterification at adjacent positions.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
4-(Methoxycarbonyl)naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)naphthalene-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 4-(methoxycarbonyl)naphthalene-1-carboxylic acid with other naphthalene-carboxylic acids, emphasizing substituent effects on physical properties and applications:
Notes:
- Methoxycarbonyl vs. Chloro : The methoxycarbonyl group (electron-withdrawing) enhances electrophilicity, making the compound reactive in ester hydrolysis or nucleophilic substitution. In contrast, the chloro substituent () increases hydrophobicity and may stabilize aryl halide intermediates .
- Hydroxy vs. Ethyl : Hydroxy groups () enable hydrogen bonding, improving solubility in polar solvents, while ethyl groups () enhance lipophilicity for membrane permeability in drug design .
Q & A
Q. What methodologies are critical for assessing the compound’s environmental persistence and biodegradation?
- Methodological Answer :
- OECD 301B Test : Measure CO evolution over 28 days to assess aerobic biodegradability .
- Photolysis Studies : Expose to UV light (254 nm) and monitor degradation via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
